An In-depth Technical Guide to the Synthesis of Dimethyl Tetradecanedioate
An In-depth Technical Guide to the Synthesis of Dimethyl Tetradecanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for dimethyl tetradecanedioate (B1240563), a valuable long-chain diester with applications in polymer chemistry, as a specialty chemical intermediate, and in the development of novel drug delivery systems. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the core synthetic pathways.
Direct Esterification of Tetradecanedioic Acid (Fischer Esterification)
The most direct and conventional method for synthesizing dimethyl tetradecanedioate is the Fischer esterification of its parent dicarboxylic acid. This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of methanol (B129727) to drive the equilibrium towards the formation of the diester.
Experimental Protocol
Materials:
-
Tetradecanedioic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetradecanedioic acid (1.0 equivalent) and a large excess of anhydrous methanol (e.g., 20-40 equivalents).
-
Catalyst Addition: With continuous stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) or p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain this temperature for 4 to 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting dicarboxylic acid.[1]
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted dicarboxylic acid, followed by deionized water, and finally with brine.[1][2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude dimethyl tetradecanedioate.
-
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like methanol to yield the pure dimethyl tetradecanedioate.
Process Workflow
Synthesis from Oleic Acid via Metathesis and Oxidative Cleavage
A sustainable approach to dimethyl tetradecanedioate utilizes oleic acid, a renewable fatty acid. This multi-step synthesis involves the self-metathesis of methyl oleate (B1233923) to form dimethyl 9-octadecenedioate, followed by hydrogenation and oxidative cleavage.
Reaction Pathway
Experimental Protocols
Step 1: Self-Metathesis of Methyl Oleate
-
Procedure: The internal olefin metathesis of methyl oleate is carried out in the presence of a ruthenium-based catalyst, such as Grubbs II catalyst.[3] The reaction is typically performed in an inert solvent like toluene (B28343) at elevated temperatures (e.g., 75°C) under a nitrogen atmosphere.[4] The reaction yields dimethyl 9-octadecenedioate and 9-octadecene.[3]
-
Quantitative Data: A reported yield for the formation of dimethyl 9-octadecenedioate using Grubbs II catalyst is approximately 51%.[3]
Step 2: Hydrogenation of Dimethyl 9-Octadecenedioate
-
Procedure: The unsaturated diester is hydrogenated to saturate the carbon-carbon double bond. This is typically achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol or ethyl acetate. The reaction is run until the uptake of hydrogen ceases.
Step 3: Oxidative Cleavage of Dimethyl Octadecanedioate
-
Procedure (Ozonolysis): The saturated diester is dissolved in a solvent such as methanol or dichloromethane (B109758) and cooled to a low temperature (e.g., -78°C). Ozone is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.[5]
-
Work-up:
-
Reductive Work-up: The resulting ozonide is treated with a reducing agent, such as dimethyl sulfide (B99878) or zinc dust, to yield two molecules of dimethyl heptanoate.
-
Oxidative Work-up: To obtain the desired dicarboxylic acid fragment, an oxidative work-up is necessary. After ozonolysis, the reaction mixture is treated with an oxidizing agent, such as hydrogen peroxide, which oxidizes the intermediate aldehydes to carboxylic acids.[2] Subsequent esterification would then be required to obtain dimethyl tetradecanedioate. A more direct route to the diester from the ozonide is less commonly reported for this specific transformation.
-
Biocatalytic Synthesis via Fermentation
Microbial fermentation presents a green alternative for the production of long-chain dicarboxylic acids, which can then be esterified to their corresponding dimethyl esters. Strains of the yeast Candida tropicalis have been engineered for the efficient production of these diacids from alkanes or fatty acids.[6]
Process Overview
Experimental Protocols
Step 1: Fermentation
-
Microorganism: A mutant strain of Candida tropicalis capable of producing dicarboxylic acids is used.[7][8]
-
Culture Conditions: The yeast is cultured in a suitable fermentation medium containing a carbon source for growth (e.g., glucose or sucrose) and the alkane precursor (n-tetradecane).[7][9] The fermentation is carried out in a bioreactor with controlled pH, temperature, and aeration.[7]
-
Product Formation: The yeast's metabolic pathways convert the n-tetradecane into tetradecanedioic acid, which is secreted into the fermentation broth.[6]
Step 2: Extraction and Esterification
-
Extraction: After fermentation, the tetradecanedioic acid is extracted from the broth. This typically involves acidification of the broth to precipitate the dicarboxylic acid, followed by filtration and washing.
-
Esterification: The extracted tetradecanedioic acid is then esterified to dimethyl tetradecanedioate using the Fischer esterification protocol as described in Section 1.[11]
Synthesis from Cyclododecanone (B146445)
Cyclododecanone, a readily available cyclic ketone, can serve as a precursor for the synthesis of long-chain dicarboxylic acids through oxidative ring-opening reactions.
Reaction Pathway
Experimental Protocols
Step 1: Baeyer-Villiger Oxidation of Cyclododecanone
-
Procedure: Cyclododecanone is oxidized to the corresponding lactone, cyclododecanolide, using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) or permaleic acid.[3][7] The reaction is typically carried out in an inert solvent like dichloromethane.
Step 2: Hydrolysis of Cyclododecanolide
-
Procedure: The lactone is hydrolyzed to the corresponding ω-hydroxy carboxylic acid (12-hydroxydodecanoic acid) under acidic or basic conditions.
Step 3: Oxidation to Tetradecanedioic Acid
-
Procedure: The terminal alcohol of the hydroxy acid is oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents. However, a more direct route from the cyclic ketone to the dicarboxylic acid may be possible with stronger oxidizing systems, though this is less commonly described for this specific transformation.
Step 4: Esterification
-
Procedure: The resulting tetradecanedioic acid is esterified to dimethyl tetradecanedioate following the Fischer esterification protocol outlined in Section 1.
Quantitative Data Summary
| Synthesis Method | Key Steps | Reported/Estimated Yield | Purity | Key Considerations |
| Direct Esterification | Fischer Esterification | >90% (estimated based on similar reactions)[1] | >98% after purification | Reversible reaction; requires excess alcohol or removal of water. |
| From Oleic Acid | 1. Metathesis2. Hydrogenation3. Oxidative Cleavage | Step 1: ~51%[3]Overall yield is lower. | >98% after purification | Multi-step process; requires specialized catalysts and ozonolysis equipment. |
| Biocatalytic Synthesis | 1. Fermentation2. Extraction & Esterification | High diacid concentration in broth (e.g., 138 g/L)[10] | >98% after purification | Requires expertise in fermentation technology; "green" approach. |
| From Cyclododecanone | 1. Baeyer-Villiger2. Hydrolysis3. Oxidation4. Esterification | Yields vary depending on specific reagents and conditions. | >98% after purification | Multi-step process involving strong oxidizing agents. |
Conclusion
The synthesis of dimethyl tetradecanedioate can be achieved through several distinct pathways, each with its own advantages and challenges. The direct Fischer esterification of tetradecanedioic acid is the most straightforward method, offering high yields and purity. The route from oleic acid represents a sustainable approach utilizing renewable feedstocks, though it involves a multi-step process. Biocatalytic synthesis via fermentation is a promising "green" alternative that can potentially provide high product concentrations, while the synthesis from cyclododecanone offers another route from a common chemical feedstock. The choice of method will depend on factors such as the availability of starting materials, scalability, cost, and environmental considerations. This guide provides the foundational knowledge for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. [Study on fermentation of 1,13-tridecanedioic acid by Candida tropicalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
